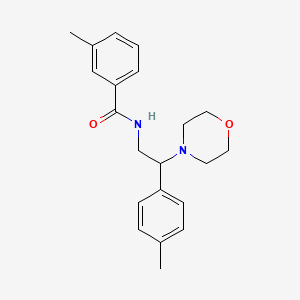

3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A series of new morpholinylchalcones was prepared and then used as building blocks for constructing a series of 7-morpholino-2-thioxo-2,3-dihydropyrido [2,3- d ]pyrimidin-4 (1 H )-ones via their reaction with 6-aminothiouracil . The latter thiones reacted with the appropriate hydrazonoyl chloride to give the corresponding pyrido [2,3- d ] [1,2,4]triazolo [4,3- a ]pyrimidin-5 (1 H )-ones .Chemical Reactions Analysis

The compound ‘3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide’ is likely to be involved in complex chemical reactions, given its use in the synthesis of new morpholinylchalcones . These chalcones are then used to construct a series of 7-morpholino-2-thioxo-2,3-dihydropyrido [2,3- d ]pyrimidin-4 (1 H )-ones .Aplicaciones Científicas De Investigación

Antisense Research

Morpholino-based compounds are often used in antisense research. They are designed to bind to mRNA and inhibit protein synthesis, which can be useful in studying gene function . A specificity comparison of four antisense types: Morpholino, 2’-O-methyl RNA, DNA, and Phosphorothioate DNA has been conducted .

Peptide Research and Therapeutics

Morpholinos are compared with Peptide Nucleic Acids (PNAs) in peptide research and therapeutics . They are used in the development of gene-targeted drugs .

Antitumor Evaluation

Morpholine-based heterocycles have been synthesized and evaluated for their antitumor activity . For example, a series of new morpholinylchalcones was prepared and then used as building blocks for constructing a series of 7-morpholino-2-thioxo-2,3-dihydropyrido .

Molecular Docking

Morpholine-based compounds are used in molecular docking studies . These studies help in understanding the interaction between a small molecule and a protein at the atomic level, which can be useful in drug design .

Pharmacological Activities

The presence of a morpholine ring on a heterocyclic system contributes to enhanced pharmacological activities in many cases .

Gene Silencing

Morpholinos are used in gene silencing experiments. They can be designed to target specific mRNA molecules, preventing them from being translated into protein .

Propiedades

IUPAC Name |

3-methyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-16-6-8-18(9-7-16)20(23-10-12-25-13-11-23)15-22-21(24)19-5-3-4-17(2)14-19/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJAHADAXHGOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2431092.png)

![2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2431095.png)

![1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride](/img/structure/B2431098.png)

![1H-Imidazol-5-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2431100.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2431105.png)